molecular formula C13H21NO4 B592259 Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 954236-44-3

Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B592259
CAS No.: 954236-44-3
M. Wt: 255.314
InChI Key: XDSCHYPLQWGQRC-UHFFFAOYSA-N
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Scientific Research Applications

Mechanism of Action

Properties

IUPAC Name

tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-6-4-13(5-7-14)8-10(15)9-17-13/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSCHYPLQWGQRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70669688
Record name tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954236-44-3
Record name tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What happens when tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate reacts with N,N-dimethylformamide dimethyl acetal?

A1: The reaction of this compound with N,N-dimethylformamide dimethyl acetal doesn't lead to a single product. Instead, it yields a mixture of two regioisomeric condensation products. These products are structurally similar but differ in the position of a specific chemical group. Interestingly, both of these condensation products can be readily converted into isomeric spirocyclic pyrazoles upon treatment with hydrazine hydrate. [, ] You can find more details on this reaction in the cited research papers:

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